Desacetylcinobufotalin is primarily sourced from the secretion of toads, particularly from Bufo gargarizans. The extraction process involves collecting the toad secretions and purifying the active components, including desacetylcinobufotalin.
Desacetylcinobufotalin is classified as a bufadienolide, a subgroup of cardiac glycosides. These compounds are characterized by their steroid structure with a lactone ring and are known for their ability to inhibit sodium-potassium ATPase, leading to increased intracellular calcium levels in cardiac cells.
The synthesis of desacetylcinobufotalin can be achieved through various methods, including:
The extraction process usually employs organic solvents such as methanol or ethanol. Following extraction, liquid-liquid partitioning or column chromatography is utilized to isolate desacetylcinobufotalin from other compounds present in the secretion.
Desacetylcinobufotalin has a complex molecular structure characterized by:
The molecular formula for desacetylcinobufotalin is , and its molecular weight is approximately 402.51 g/mol. The structural representation highlights its bufadienolide nature.
Desacetylcinobufotalin undergoes several chemical reactions typical of bufadienolides:
These reactions can be studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to monitor changes in the molecular structure and assess reaction pathways.
Desacetylcinobufotalin exerts its pharmacological effects primarily through:
Studies have shown that desacetylcinobufotalin exhibits significant cardiotonic effects and potential anticancer properties, making it a compound of interest in pharmacological research.
Characterization techniques such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-Vis) are commonly used to analyze the physical and chemical properties of desacetylcinobufotalin.
Desacetylcinobufotalin has garnered attention for its potential applications in several fields:
Desacetylcinobufotalin originates from the millennia-old therapeutic use of toad-derived preparations. Historical records document the application of Ch'an Su (toad venom) in traditional Chinese medicine for treating diverse conditions, including infections, inflammation, and neoplasms [1] [4]. Early pharmacognostic studies in the 20th century identified bufadienolides as the primary bioactive constituents, leading to the isolation of cinobufagin, bufalin, and cinobufotalin from Bufo gargarizans and related species. Desacetylcinobufotalin was subsequently characterized as a hydrolytic metabolite of cinobufotalin through metabolic studies [5].
Table 1: Key Bufadienolides in Traditional Medicine
Compound | Source Organism | Traditional Indication | Structural Feature |
---|---|---|---|
Desacetylcinobufotalin | Bufo gargarizans | Tumor-like conditions | C-16 hydroxyl group |
Cinobufotalin | Bufo melanostictus | Inflammation, tumors | C-16 acetyl ester |
Bufalin | Multiple Bufo species | Cancer, edema | C-14 β-hydroxyl, no C-16 oxygen |
Resibufogenin | Bufo viridis | Heart failure, tumors | C-14 β-hydroxyl, C-16 carbonyl |
Desacetylcinobufotalin exhibits multimodal anticancer activity, distinguishing it from conventional cytotoxic agents. Its efficacy stems from targeting critical oncogenic pathways at nanomolar concentrations, positioning it as a candidate for molecularly targeted therapies.
β-Catenin/c-Jun Axis Interference: Like cinobufotalin, desacetylcinobufotalin may induce ENKUR expression, suppressing β-catenin nuclear translocation and c-Jun-mediated transcription of oncogenes (e.g., MYH9). This stabilizes p53 by reducing UBE3A-mediated ubiquitination [7].
Target Interactions Confirmed via Network Pharmacology:
Table 2: Validated Molecular Targets of Desacetylcinobufotalin
Target Protein | Biological Function | Effect of Modulation | Validated Assay |
---|---|---|---|
AKT1 | Serine/threonine kinase | Reduced phosphorylation; ↓ proliferation | Western blot, kinase assay |
CASP3 | Executioner caspase | Increased cleavage; ↑ apoptosis | Fluorometric assay, IHC |
VEGFA | Angiogenesis factor | ↓ Secretion; impaired neovascularization | ELISA, tube formation assay |
CCND1 | G1/S phase cyclin | ↓ Expression; cell cycle arrest | qPCR, flow cytometry |
β-Catenin | Transcriptional co-activator | ↓ Nuclear accumulation; ↓ EMT | Immunofluorescence, luciferase |
Research on desacetylcinobufotalin remains nascent compared to extensively studied bufadienolides like bufalin. While mechanistic insights are expanding, critical gaps hinder translational progress.
Transcriptomic Profiling: RNA-seq analyses in colon adenocarcinoma cells reveal desacetylcinobufotalin-mediated downregulation of extracellular matrix remodeling genes (MMP2, MMP9) and inflammatory mediators (CXCL8/IL-8) [2].
Critical Knowledge Gaps:
Tumor-Type Specificity: Activity spectrum across molecular subtypes (e.g., KRAS-mutated vs. wild-type colon cancers) requires systematic evaluation using NCI-60 panels or patient-derived organoids [2] [6].
Methodological Limitations: Current studies predominantly utilize cell lines and xenografts. The absence of genetically engineered models (e.g., conditional knockout mice) limits understanding of tumor microenvironment interactions and on-target toxicities in normal tissues [7] [10].
Table 3: Research Gaps and Proposed Approaches
Knowledge Gap | Current Limitation | Recommended Approach |
---|---|---|
Target Specificity | Reliance on computational predictions | CETSA, SPR, CRISPR-Cas9 screening |
In Vivo Pharmacokinetics | No published PK parameters | Radiolabeled tracer studies, LC-MS/MS |
Resistance Potential | Unknown if efflux pumps limit efficacy | ABC transporter overexpression models |
Tumor Microenvironment Effects | Limited to monoculture cell lines | 3D co-cultures, syngeneic mouse models |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7